molecular formula C7H5ClFNO2 B1459179 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid CAS No. 1227499-71-9

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid

Cat. No.: B1459179
CAS No.: 1227499-71-9
M. Wt: 189.57 g/mol
InChI Key: FLUPBSHHXAQWEP-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where chlorine and fluorine are introduced into the pyridine ring using appropriate halogenating agents. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating agents, along with optimized reaction conditions, is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride results in the formation of fluorinated pyridine derivatives .

Scientific Research Applications

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 3 and 5 positions, respectively, makes it a valuable intermediate in various chemical syntheses and research applications .

Properties

IUPAC Name

2-(3-chloro-5-fluoropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPBSHHXAQWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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